

Structural Elucidation of 20-Methylpregn-5-en-3β-ol: A Technical Overview

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Compound of Interest		
Compound Name:	20-Methylpregn-5-en-3beta-ol	
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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the structural elucidation of the synthetic steroid, 20-Methylpregn-5-en-3β-ol. Despite its documented synthesis, detailed experimental and spectroscopic data for this specific compound are not readily available in accessible literature and public repositories. The primary reference for its synthesis dates to a 1960 publication by Blickenstaff, R.T., in the Journal of the American Chemical Society, which predates the routine use of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) for structural confirmation.

Therefore, this document provides a comprehensive framework for the structural elucidation of 20-Methylpregn-5-en-3β-ol by presenting the expected methodologies and data based on the analysis of closely related pregnane steroids. The presented data tables and experimental protocols are illustrative and based on established principles of steroid chemistry.

Core Structure and Physicochemical Properties

20-Methylpregn-5-en-3β-ol is a derivative of the C21 steroid, pregnane. Its core structure is the gonane, or perhydrocyclopenta[a]phenanthrene, skeleton. The key structural features include a methyl group at the C20 position, a double bond between C5 and C6, and a hydroxyl group in the beta configuration at C3.

Table 1: Physicochemical Properties of 20-Methylpregn-5-en-3β-ol



Property	Value	Source
Molecular Formula	C22H36O	PubChem
Molecular Weight	316.5 g/mol	PubChem
CAS Number	1042-59-7	PubChem
IUPAC Name	(3S,8S,9S,10R,13R,14S,17R)- 10,13-dimethyl-17-propan-2-yl- 2,3,4,7,8,9,11,12,14,15,16,17- dodecahydro-1H- cyclopenta[a]phenanthren-3-ol	PubChem

Synthesis Pathway

The synthesis of 20-Methylpregn-5-en-3 β -ol, as referenced in chemical databases, involves a multi-step process starting from a pregnane diol derivative. A generalized workflow for such a synthesis is depicted below.



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A generalized synthetic workflow for 20-Methylpregn-5-en-3β-ol.

Spectroscopic Characterization (Illustrative)

The definitive structural elucidation of 20-Methylpregn-5-en-3β-ol would rely on a combination of spectroscopic techniques. The following tables present the expected data based on the known spectral characteristics of similar pregnane steroids.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for 20-Methylpregn-5-en-3β-ol



Carbon Atom	Expected Chemical Shift (ppm)	Notes
C-3	~71.8	Bearing the β-hydroxyl group
C-5	~140.8	Olefinic carbon
C-6	~121.5	Olefinic carbon
C-10	~36.5	Quaternary carbon
C-13	~42.3	Quaternary carbon
C-18	~12.0	Angular methyl group
C-19	~19.4	Angular methyl group
C-20	~35.9	Bearing the methyl group
C-21	~18.6	Methyl group at C-20
C-22	~24.0	Additional methyl on side chain

¹H NMR Spectroscopy

Table 3: Predicted ^1H NMR Chemical Shifts for 20-Methylpregn-5-en-3 β -ol

Proton(s)	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~3.5	m	-
H-6	~5.3	d	~5.0
H-18	~0.6	S	-
H-19	~1.0	S	-
H-21	~0.9	d	~7.0
H-22	~0.9	d	~7.0

Mass Spectrometry



Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for the steroid nucleus and the side chain.

Table 4: Expected Mass Spectrometry Data for 20-Methylpregn-5-en-3β-ol

m/z	Relative Intensity	Proposed Fragment
316	Moderate	[M] ⁺ (Molecular Ion)
298	Low	[M - H ₂ O] ⁺
273	High	[M - C ₃ H ₇] ⁺ (Loss of isopropyl group)
255	Moderate	[M - C ₃ H ₇ - H ₂ O] ⁺
213	Moderate	Cleavage of D-ring

Infrared (IR) Spectroscopy

The IR spectrum would confirm the presence of key functional groups.

Table 5: Expected IR Absorption Bands for 20-Methylpregn-5-en-3β-ol

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl)
~2950-2850	Strong	C-H stretch (alkane)
~1665	Weak	C=C stretch (alkene)
~1050	Strong	C-O stretch (secondary alcohol)

Experimental Protocols



The following are generalized protocols for the key analytical techniques required for the structural elucidation of a novel steroidal compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- 2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.
- Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for volatile or soluble compounds, respectively.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) provides
 detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization
 (ESI) or Chemical Ionization (CI) can be used to confirm the molecular weight.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to deduce the molecular formula and structural features.



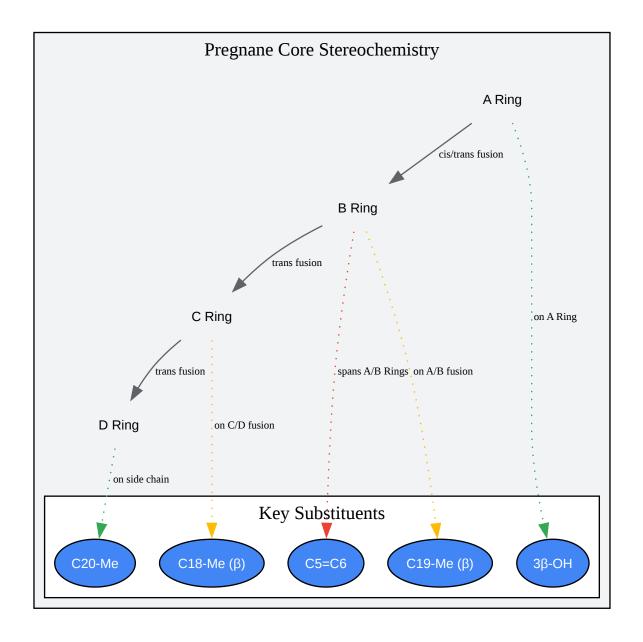
Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
 the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for
 soluble compounds, a thin film can be cast onto a salt plate (e.g., NaCl, KBr) from a volatile
 solvent.
- Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Relationships in the Pregnane Core

The stereochemistry of the pregnane core is fundamental to the overall structure of 20-Methylpregn-5-en-3 β -ol. The diagram below illustrates the key structural relationships.





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